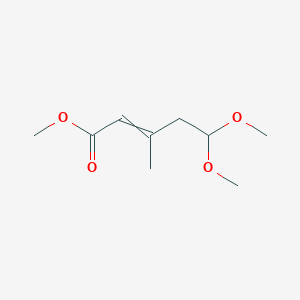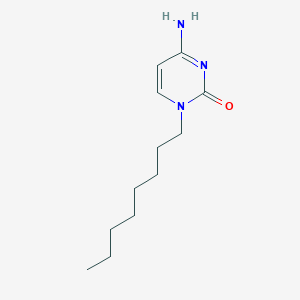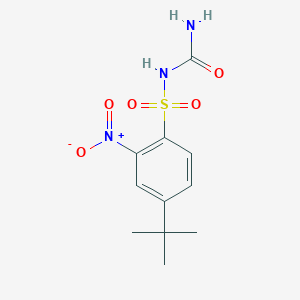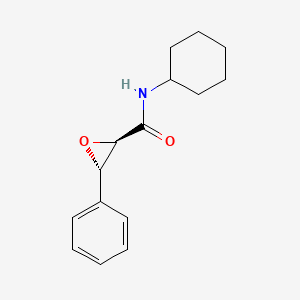![molecular formula C5H14NO5P B14269279 {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid CAS No. 138713-05-0](/img/structure/B14269279.png)
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid is an organophosphorus compound that features a phosphonic acid group bonded to an amino group, which is further substituted with a 2,2-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid typically involves the reaction of a phosphonic acid derivative with an amine. One common method is the two-step synthesis where the ester derivative is first synthesized and then hydrolyzed to yield the phosphonic acid . The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, hydrolysis, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted phosphonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acids, amine derivatives, and phosphonic acid esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s structural similarity to amino acids makes it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the 2,2-dimethoxyethyl group.
Glyphosate: A widely used herbicide that also contains a phosphonic acid group.
Phosphonopeptides: Peptide analogs where the carboxylic acid group is replaced by a phosphonic acid group.
Uniqueness
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethoxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
138713-05-0 |
|---|---|
Molecular Formula |
C5H14NO5P |
Molecular Weight |
199.14 g/mol |
IUPAC Name |
(2,2-dimethoxyethylamino)methylphosphonic acid |
InChI |
InChI=1S/C5H14NO5P/c1-10-5(11-2)3-6-4-12(7,8)9/h5-6H,3-4H2,1-2H3,(H2,7,8,9) |
InChI Key |
JAYIGMCIIBTBED-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNCP(=O)(O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)

![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)

![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)

